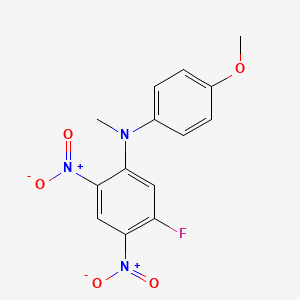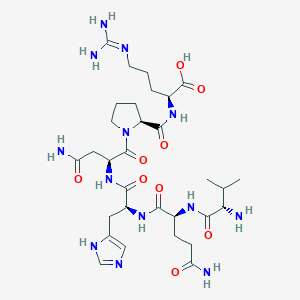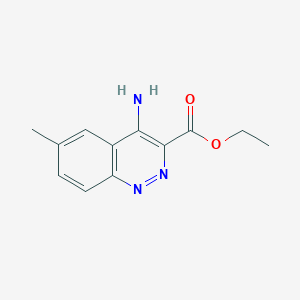
2-(2-Boc-amino-4-pyridyl)-1-(3-ethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Boc-amino-4-pyridyl)-1-(3-ethylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and an ethanone moiety attached to an ethylphenyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3-ethylphenyl)ethanone typically involves multi-step organic reactions. One common route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-pyridine and 3-ethylbenzaldehyde.
Protection of Amino Group: The amino group on the pyridine ring is protected using Boc anhydride to form the Boc-protected amino group.
Formation of Ethanone Moiety: The protected pyridine derivative is then subjected to a Friedel-Crafts acylation reaction with 3-ethylbenzaldehyde to introduce the ethanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(3-ethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and further functionalized.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions for Boc deprotection followed by nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development.
Industry: As a building block in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3-ethylphenyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal an active amine that can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(3-ethylphenyl)ethanone: Lacks the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the ethyl group on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(3-ethylphenyl)ethanone is unique due to the presence of both the Boc-protected amino group and the ethyl-substituted phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
365428-08-6 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-[2-(3-ethylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-5-13-7-6-8-14(11-13)16(23)12-15-9-10-22-18(17(15)21)19(24)25-20(2,3)4/h6-11H,5,12,21H2,1-4H3 |
Clave InChI |
GAFDIYOMJHCZRG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



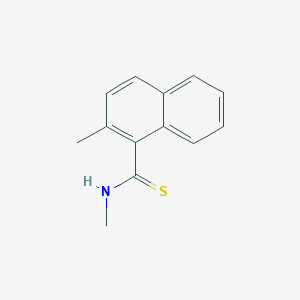

![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
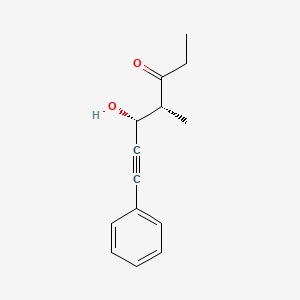
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)

![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
